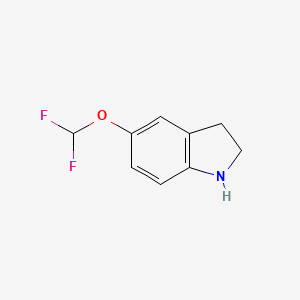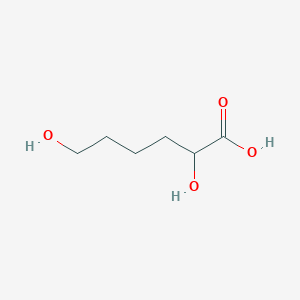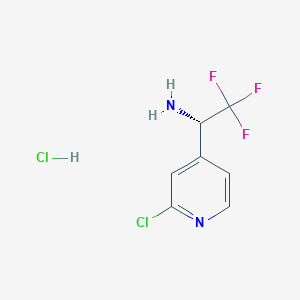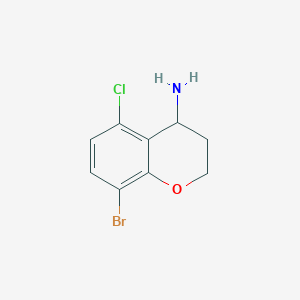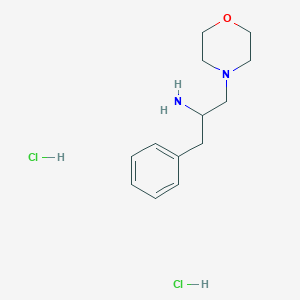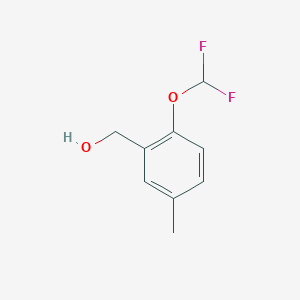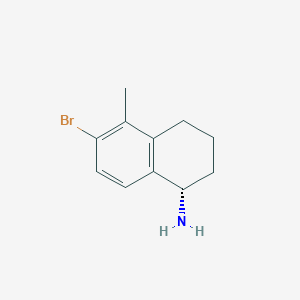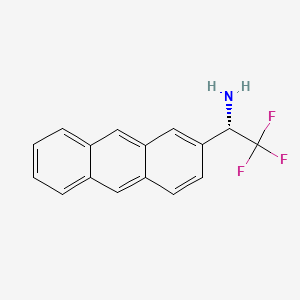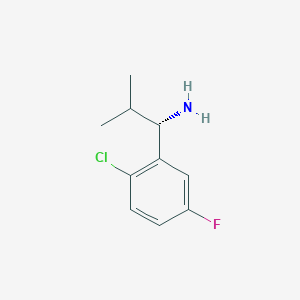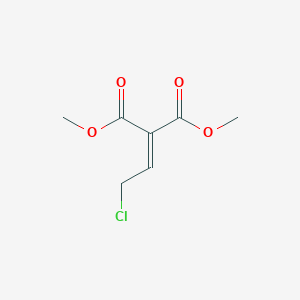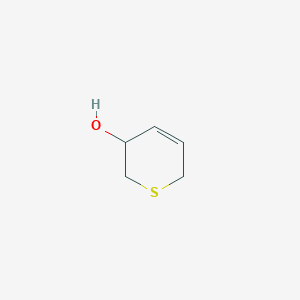![molecular formula C9H13Cl2F3N2O B13042082 (1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13042082.png)
(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl is a chemical compound known for its unique structure and properties. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. The presence of two hydrochloride (2hcl) groups enhances its solubility in water, making it a versatile compound in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl intermediate. This intermediate is then subjected to a series of reactions to introduce the ethane-1,2-diamine moiety. Common synthetic routes include:
Nucleophilic Substitution: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using appropriate reagents.
Reductive Amination: The ethane-1,2-diamine moiety is introduced through reductive amination, where an aldehyde or ketone intermediate reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The ethane-1,2-diamine moiety may also play a role in stabilizing the compound’s interaction with its targets, contributing to its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-[4-(Methoxy)phenyl]ethane-1,2-diamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(1S)-1-[4-(Chloromethoxy)phenyl]ethane-1,2-diamine: Contains a chloromethoxy group, offering different chemical properties.
Uniqueness
The trifluoromethoxy group in (1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain targets. These characteristics distinguish it from other similar compounds and make it a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C9H13Cl2F3N2O |
|---|---|
Molekulargewicht |
293.11 g/mol |
IUPAC-Name |
(1S)-1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H11F3N2O.2ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m1../s1 |
InChI-Schlüssel |
ZWLMGBDHLYGPTK-YCBDHFTFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@@H](CN)N)OC(F)(F)F.Cl.Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(CN)N)OC(F)(F)F.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


